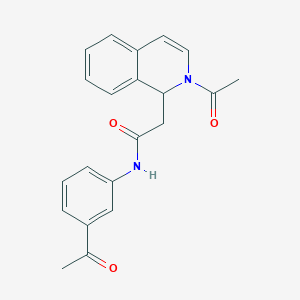![molecular formula C28H23ClN2O2 B7680679 [1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone](/img/structure/B7680679.png)
[1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone, also known as CPQP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit promising pharmacological properties, making it a subject of interest for researchers in the field of drug development.
科学的研究の応用
[1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone has been found to exhibit potential applications in the field of medicine. It has been studied for its antipsychotic, antidepressant, and analgesic properties. This compound has also been found to exhibit potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
作用機序
The mechanism of action of [1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone is not fully understood. However, it has been suggested that this compound may act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic properties. This compound has also been found to exhibit affinity for serotonin 5-HT1A receptors, which may contribute to its antidepressant properties.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound may increase the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant properties. This compound has also been found to exhibit analgesic properties, which may be due to its ability to modulate the activity of opioid receptors.
実験室実験の利点と制限
[1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone has several advantages for lab experiments. It has been found to exhibit high selectivity and potency, making it a useful tool for studying the pharmacology of dopamine and serotonin receptors. This compound has also been found to exhibit good oral bioavailability, which may make it a useful candidate for drug development. However, this compound also has some limitations for lab experiments. It has been found to exhibit low solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on [1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of this compound-based drugs for the treatment of psychiatric disorders such as schizophrenia and depression. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit promising pharmacological properties, making it a subject of interest for researchers in the field of drug development. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
合成法
The synthesis of [1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone involves a series of chemical reactions that lead to the formation of the final product. The first step in the synthesis involves the reaction of 2-chlorobenzoic acid with 2-aminobenzophenone to form 2-(2-chlorophenyl)quinoline-4-carboxylic acid. This intermediate product is then reacted with piperidine and thionyl chloride to form [2-(2-chlorophenyl)quinoline-4-carbonyl]piperidine. The final step in the synthesis involves the reaction of [2-(2-chlorophenyl)quinoline-4-carbonyl]piperidine with benzyl chloride to form this compound.
特性
IUPAC Name |
[1-[2-(2-chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClN2O2/c29-24-12-6-4-11-22(24)26-18-23(21-10-5-7-13-25(21)30-26)28(33)31-16-14-20(15-17-31)27(32)19-8-2-1-3-9-19/h1-13,18,20H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMZPGGKWQLWBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-chlorophenyl)-N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N,6-dimethyl-4-oxopyridazine-3-carboxamide](/img/structure/B7680607.png)
![N-phenyl-1-[2-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylamino]acetyl]piperidine-4-carboxamide](/img/structure/B7680613.png)

![2-chloro-5,5-dioxo-N-(oxolan-2-ylmethyl)-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxamide](/img/structure/B7680618.png)
![N-[5-(diethylsulfamoyl)-2-(3-methylphenoxy)phenyl]furan-2-carboxamide](/img/structure/B7680640.png)
![2-(4-ethylphenoxy)-N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B7680656.png)
![N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide](/img/structure/B7680661.png)
![[4-(4-Methylphenyl)sulfonyl-1,4-diazepan-1-yl]-[4-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7680669.png)
![1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-phenylbutan-1-one](/img/structure/B7680670.png)
![2-[[4-amino-5-(3,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylphenyl)acetamide](/img/structure/B7680672.png)
![2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide](/img/structure/B7680681.png)
![1-Pyrrolidin-1-yl-2-[4-[4-(1,3-thiazol-4-ylmethoxy)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7680684.png)
![5-[(3-Chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole](/img/structure/B7680699.png)
![1-benzyl-N-(3-methylsulfonylphenyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7680701.png)
